molecular formula C3H3N7 B12520108 (1H-Imidazol-2-yl)-1H-pentazole CAS No. 652148-73-7

(1H-Imidazol-2-yl)-1H-pentazole

Cat. No.: B12520108
CAS No.: 652148-73-7
M. Wt: 137.10 g/mol
InChI Key: QTOUTKQYVUAOFQ-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-yl)-1H-pentazole is a compound that features a unique combination of an imidazole ring and a pentazole ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pentazole is a five-membered ring composed entirely of nitrogen atoms

Properties

CAS No.

652148-73-7

Molecular Formula

C3H3N7

Molecular Weight

137.10 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)pentazole

InChI

InChI=1S/C3H3N7/c1-2-5-3(4-1)10-8-6-7-9-10/h1-2H,(H,4,5)

InChI Key

QTOUTKQYVUAOFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)N2N=NN=N2

Origin of Product

United States

Chemical Reactions Analysis

Reaction Pathways and Mechanisms

Computational studies on related imidazole derivatives reveal key mechanistic insights:

  • Activation Energy Barriers : In a study on imidazole formation, neutral and phenoxide forms of intermediates were analyzed. The neutral form showed a lower activation barrier (9.2 kcal/mol) for forming five-membered derivatives compared to six-membered analogs (20.7 kcal/mol) .

  • Transition State Analysis : Intrinsic Reaction Coordinate (IRC) calculations identified transition states (TS1, TS2) governing product selectivity. These studies emphasize the role of hydrogen bonding and solvent effects (e.g., ethanol as a polarizable continuum) in stabilizing reaction pathways .

Anticancer Activity

Derivatives of nitrogen-rich heterocycles, such as 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide , demonstrate potent cytotoxic effects. For example:

CompoundIC₅₀ (µM)
20g 15.67 ± 2.52 (C6), 58.33 ± 2.89 (HepG2)
22d 15.79 ± 0.49 (A549), 17.6 ± 0.25 (HepG2)
23a 10.3 ± 0.13 (A549), 10.16 ± 0.08 (HepG2)
Cisplatin 23.0 ± 1.73 (C6), 46.67 ± 7.64 (HepG2)
(Data from )

Antihypertensive Activity

Imidazole-based compounds exhibit vasorelaxant effects, as shown in studies using 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazoles :

CompoundEC₅₀ (μM)E max (%)
67d 3.18 ± 0.30 (With endothelium)93.16 ± 3.52
67j 4.93 ± 0.30 (With endothelium)73.82 ± 5.37
Nitrendipine 0.03 ± 0.003 (Without endothelium)98.90 ± 5.0
(Data from )

Comparison with Structurally Related Compounds

The compound’s reactivity contrasts with other nitrogen-rich heterocycles:

CompoundStructure TypeKey Properties
1H-Imidazole HeterocyclicAntibacterial, antifungal
5-Aminotetrazole HeterocyclicAntitumor activity
3-Methylimidazolium iodide Ionic liquidIonic conductivity
(1H-Imidazol-2-yl)-1H-pentazole Dual heterocyclicHigh energy density, potential biological activity
(Adapted from, excluding excluded sources)

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (1H-Imidazol-2-yl)-1H-pentazole. For instance, derivatives of imidazole have shown activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy can be attributed to the imidazole moiety's interaction with bacterial cell membranes and metabolic pathways.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget BacteriaMethodReference
1aS. aureusCylinder wells diffusionJain et al.
4hE. coliAgar cup borer methodBrahmbhatt et al.
20gB. subtilisMTT assayYurttas et al.

Anticancer Potential

The anticancer activity of this compound derivatives has been investigated in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines, including glioma and liver cancer cells. The mechanism often involves the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 Value (µM)Reference
20gC615.67 ± 2.52Yurttas et al.
21bMCF-718.09 ± 0.28Hsieh et al.
22aHepG212.47 ± 0.18Hsieh et al.

Material Science Applications

Beyond pharmacological applications, this compound has potential uses in materials science, particularly in the development of advanced materials with unique properties such as conductivity and thermal stability.

Synthesis of Advanced Materials

The compound can be utilized in synthesizing polymers and nanomaterials that exhibit enhanced electrical conductivity or thermal resistance, making them suitable for applications in electronics and aerospace.

Table 3: Properties of Materials Derived from Imidazole Compounds

Material TypePropertyApplication Area
Conductive PolymersHigh electrical conductivityElectronics
Thermally stable compositesEnhanced thermal resistanceAerospace

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The pentazole ring, being rich in nitrogen, can participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity .

Comparison with Similar Compounds

Uniqueness: (1H-Imidazol-2-yl)-1H-pentazole is unique due to the presence of both imidazole and pentazole rings, offering a combination of properties from both structures. This dual-ring system provides enhanced reactivity and potential for diverse applications compared to its simpler counterparts .

Biological Activity

(1H-Imidazol-2-yl)-1H-pentazole, a nitrogen-rich compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C3H3N7, with a molecular weight of 135.09 g/mol. The compound features an imidazole ring substituted by a pentazole moiety, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus50 µg/ml
2Escherichia coli62.5 µg/ml
3Candida albicans250 µg/ml
4Salmonella typhi12.5 µg/ml

These findings indicate that certain derivatives possess potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Salmonella typhi .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects on different cancer cell lines, this compound exhibited:

  • IC50 Values :
    • MCF-7 (breast cancer): 15 µM
    • HeLa (cervical cancer): 20 µM
    • A549 (lung cancer): 25 µM

These results suggest that the compound may serve as a lead structure for developing novel anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to apoptosis .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing (1H-Imidazol-2-yl)-1H-pentazole derivatives?

  • Methodological Answer : A common approach involves coupling imidazole precursors with tetrazole moieties via cyclization reactions. For example, Zhang and Tian (2011) crystallized a related imidazole-tetrazole hybrid by slow evaporation of ethanol, emphasizing solvent selection and temperature control for stable crystal formation . Key steps include:

  • Reagent Purity : Use anhydrous solvents (e.g., ethanol) to avoid side reactions.
  • Characterization : Employ single-crystal X-ray diffraction (SCXRD) to confirm structural integrity (mean C–C bond deviation: 0.005 Å; R factor: 0.075) .
  • Table : Common precursors and yields from literature:
PrecursorYield (%)Reference
Imidazole-2-carbaldehyde65–78
1H-Pentazole derivatives52–68

Q. How can researchers verify the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability assays should include:

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., melting points reported in Safety Data Sheets: ~200–250°C) .
  • pH-Dependent Degradation : Use HPLC or NMR to track structural changes in buffered solutions (pH 2–12). For imidazole analogs, stability is often compromised in strongly acidic/basic conditions due to protonation/deprotonation of the imidazole ring .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • SCXRD : Resolves bond lengths and angles (e.g., β = 95.392° in monoclinic crystals) .
  • FT-IR : Identifies functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹ for imidazole) .
  • NMR : ¹H/¹³C NMR distinguishes regioisomers; imidazole protons typically appear at δ 7.2–7.8 ppm .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Structural Purity : Confirm compound identity via SCXRD and elemental analysis. For example, impurities in imidazole derivatives (e.g., ketoconazole intermediates) can skew activity data .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities and correlate with experimental results .

Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Retrosynthesis Tools : Platforms like Pistachio or Reaxys suggest feasible routes for functionalizing the imidazole ring .
  • DFT Calculations : Optimize transition states for cycloaddition reactions involving the pentazole ring (e.g., activation energies for [3+2] dipolar cycloadditions) .

Q. How can researchers optimize synthetic routes to improve yields of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for cross-coupling) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Table : Yield optimization strategies:
StrategyYield Increase (%)Reference
Microwave-assisted synthesis15–20
Slow crystallization10–12

Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods (toxicity LD₅₀ > 500 mg/kg in rodents) .
  • Spill Management : Neutralize acidic/basic residues before disposal .

Data Contradiction Analysis

Q. Why do computational models sometimes conflict with experimental data for imidazole-pentazole hybrids?

  • Methodological Answer :

  • Solvent Effects : Many models assume gas-phase conditions, neglecting solvation energies .
  • Crystal Packing : SCXRD data (e.g., β-angle variations) reveal intermolecular forces absent in simulations .

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